N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide
Description
This compound features a benzamide core linked to a 1,3,4-oxadiazol ring substituted with a 2,4-dimethylthiazol-5-yl group and an isopropylsulfonyl moiety. The 1,3,4-oxadiazol scaffold is known for its metabolic stability and hydrogen-bonding capacity, while the thiazol ring contributes to π-π stacking interactions. The isopropylsulfonyl group enhances hydrophobicity and may influence pharmacokinetic properties.
Properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-9(2)27(23,24)13-7-5-6-12(8-13)15(22)19-17-21-20-16(25-17)14-10(3)18-11(4)26-14/h5-9H,1-4H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKIMWAWZPSLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a complex organic compound characterized by its unique structural features, including thiazole and oxadiazole moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties.
Structural Characteristics
The compound's structure can be broken down as follows:
- Thiazole Ring : Contributes to biological activity through interactions with various biological targets.
- Oxadiazole Ring : Known for its role in enhancing pharmacological properties.
- Isopropylsulfonyl Group : Enhances solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate key biochemical pathways involved in:
- Cell Proliferation : The compound may inhibit or promote cell growth depending on the cellular context.
- Apoptosis : It has been observed to influence apoptotic pathways, potentially leading to cancer cell death.
- Antimicrobial Activity : Preliminary studies suggest that it may disrupt bacterial virulence factors, indicating potential use as an antimicrobial agent.
Biological Activity Data
Research findings indicate that N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide exhibits significant biological activity. Below is a summary of key findings:
Case Studies
Several studies have investigated the biological effects of compounds structurally similar to N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide:
- Src Kinase Inhibitors : A study on related thiazole derivatives demonstrated their ability to inhibit Src kinase with varying potencies, highlighting the importance of structural modifications on biological activity .
- Oxadiazole Derivatives : Research on benzoxazole-oxadiazole derivatives showed promising results against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting that similar structural frameworks could yield significant therapeutic agents .
Safety and Toxicity
While the compound shows promising biological activity, safety assessments are crucial. Preliminary evaluations indicate that the compound may possess moderate toxicity levels; however, comprehensive toxicity studies are necessary to establish safe usage parameters.
Scientific Research Applications
Medicinal Chemistry
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide has garnered attention for its potential as a therapeutic agent. Its structural complexity allows for interactions with various biological targets, making it a candidate for drug development.
Case Study: Antimicrobial Activity
Research has indicated that compounds similar to this one exhibit antimicrobial properties by disrupting bacterial virulence factors. For instance, studies on related oxadiazole derivatives have shown efficacy against various pathogens by inhibiting essential cellular processes such as cell wall synthesis and protein production.
Biological Studies
The compound's interaction with biological systems is a focal point of research. Its mechanism of action involves modulation of biochemical pathways related to cell proliferation and apoptosis.
Case Study: Cancer Research
In cancer biology, oxadiazole derivatives have been studied for their ability to induce apoptosis in cancer cells. For example, a study demonstrated that a related compound effectively triggered apoptotic pathways in breast cancer cell lines by activating caspases and altering mitochondrial membrane potential .
Industrial Applications
In addition to medicinal uses, N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide may serve as an intermediate in the synthesis of other complex organic molecules. Its unique reactivity can be harnessed in various chemical reactions.
Table 1: Chemical Reactions Involving the Compound
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Acetic acid |
| Reduction | Sodium borohydride | Methanol |
| Substitution | Sodium methoxide | Methanol |
Safety and Toxicity Considerations
While specific safety data for N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide is limited, compounds within this class should be handled with caution due to potential toxicity. General laboratory safety protocols should be followed to mitigate risks associated with chemical exposure.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Thiadiazol vs. 1,3,4-Oxadiazol Cores
Compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) () share a benzamide backbone but replace the oxadiazol with a thiadiazol ring. Key differences include:
- Synthetic yields : Compound 6 was synthesized in 70% yield via hydroxylamine hydrochloride coupling, whereas oxadiazol derivatives often require milder conditions due to oxygen’s lower nucleophilicity .
Substituent Variations on the Heterocyclic Ring
- Pyridinyl vs. Thiazolyl substituents : Compound 8a () features a pyridin-2-yl group instead of dimethylthiazol. Pyridine’s aromatic nitrogen enhances polarity but reduces lipophilicity compared to the methylated thiazol in the target compound.
- Sulfonyl group diversity : The target’s isopropylsulfonyl group contrasts with LMM5 and LMM11 (), which have benzyl(methyl)sulfamoyl and cyclohexyl(ethyl)sulfamoyl substituents. Bulkier groups (e.g., cyclohexyl in LMM11) may hinder membrane permeability but improve target specificity .
Spectral and Analytical Data
A comparative analysis of spectral properties highlights structural distinctions:
Functional Group Impact on Bioactivity
- In contrast, sulfanilamido derivatives () prioritize hydrogen bonding via NH groups, which the target lacks .
- Thiazol vs. isoxazole : The dimethylthiazol in the target may enhance metabolic stability over isoxazole-containing analogs (e.g., compound 6), which are prone to oxidative degradation .
Research Findings and Implications
While direct data for the target compound is absent in the provided evidence, insights from analogs suggest:
Synthetic feasibility : High yields (70–80%) for thiadiazol derivatives () indicate that similar strategies (e.g., cyclocondensation) could apply to the target’s oxadiazol synthesis.
Structure-activity relationships (SAR) : The combination of oxadiazol, thiazol, and sulfonyl groups may synergize to optimize binding to targets like kinases or antimicrobial enzymes, as seen in LMM5/LMM11 ().
Limitations : The absence of polar groups (e.g., NH in sulfanilamides) might reduce water solubility, necessitating formulation adjustments .
Q & A
Basic Research Questions
What are the recommended synthetic protocols for preparing N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide?
Methodological Answer:
The synthesis typically involves cyclocondensation of a thiosemicarbazide intermediate with a substituted benzoyl chloride. A common approach includes:
- Reacting 2,4-dimethylthiazole-5-carboxylic acid hydrazide with 3-(isopropylsulfonyl)benzoyl chloride in the presence of POCl₃ under reflux (90°C for 3–6 hours) .
- Purification via pH adjustment (ammonia solution to pH 8–9) followed by recrystallization from a DMSO/water mixture (2:1 ratio) .
- Characterization using ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm purity (>95%) .
How can researchers validate the structural integrity of this compound?
Methodological Answer:
Employ a combination of spectroscopic and chromatographic techniques:
- NMR : Verify the presence of key protons (e.g., isopropyl sulfonyl group at δ 1.4–1.6 ppm, thiazole ring protons at δ 2.2–2.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the oxadiazole-thiazole scaffold .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity; retention time should match reference standards .
What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
Standard assays include:
- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 48–72 hours .
- Antimicrobial Screening : Broth microdilution to measure MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., COX-2 for anti-inflammatory activity) .
How can solubility and stability be optimized for in vivo studies?
Methodological Answer:
- Solubility : Use co-solvents like DMSO/PEG-400 (1:4 ratio) or cyclodextrin-based formulations .
- Stability : Conduct pH-dependent degradation studies (pH 1–9) via HPLC to identify optimal storage conditions (e.g., lyophilized powder at –20°C) .
What computational tools predict this compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase) .
Advanced Research Questions
How can contradictions in biological activity data be resolved?
Methodological Answer:
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and transcriptomics to identify off-target effects .
- Metabolite Profiling : LC-MS/MS to rule out degradation products interfering with assays .
- Dose-Response Curves : Ensure linearity across concentrations (e.g., 0.1–100 µM) to exclude assay saturation artifacts .
What strategies enhance selectivity for specific molecular targets?
Methodological Answer:
- SAR Studies : Modify substituents (e.g., sulfonyl groups, thiazole methyl groups) and compare IC₅₀ values across related targets .
- Cryo-EM/XRDC : Resolve co-crystal structures with target proteins to guide rational design .
- Proteome-Wide Profiling : Use affinity pulldown coupled with mass spectrometry to assess off-target binding .
How can reaction yields be improved during scale-up synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Apply Taguchi or Box-Behnken designs to optimize temperature, solvent ratio, and catalyst loading .
- Continuous Flow Chemistry : Reduce side reactions via controlled residence times and inline purification .
What advanced techniques elucidate its mechanism of action?
Methodological Answer:
- Metabolomics : Track cellular metabolite shifts via GC-MS after treatment .
- CRISPR Screening : Identify gene knockouts that confer resistance/sensitivity to the compound .
- Live-Cell Imaging : Monitor real-time apoptosis/autophagy using GFP-tagged markers .
How to address discrepancies between computational predictions and experimental results?
Methodological Answer:
- Force Field Refinement : Use QM/MM (quantum mechanics/molecular mechanics) for more accurate binding energy calculations .
- Free Energy Perturbation (FEP) : Predict relative binding affinities of analogs with improved accuracy .
- Experimental Validation : Prioritize analogs with ΔG < –8 kcal/mol in docking for synthesis and testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
